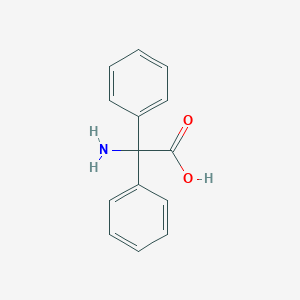

2,2-Diphenylglycine

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-2,2-diphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBONNYNNFBAKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184674 | |

| Record name | 2,2-Diphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3060-50-2 | |

| Record name | 2,2-Diphenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3060-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diphenylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-diphenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIPHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/634Y52030L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2,2-Diphenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylglycine, a non-proteinogenic α-amino acid, serves as a crucial building block in organic synthesis and holds significant interest within the pharmaceutical industry. Its unique structural motif, featuring two phenyl groups attached to the α-carbon, imparts distinct chemical and physical properties that make it a valuable precursor for a variety of molecular scaffolds. Notably, derivatives of this compound have demonstrated promising anticonvulsant activity, driving further investigation into its potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including detailed experimental protocols and spectral analyses, to support ongoing research and development efforts.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO₂ | |

| Molecular Weight | 227.26 g/mol | |

| Melting Point | 245-247 °C (decomposition) | |

| Solubility | Sparingly soluble in water. Soluble in hot ethanol. | [1] |

| Appearance | White to off-white powder or crystals |

Experimental Protocols

Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound is through a modified Strecker synthesis, starting from benzophenone. This multi-step process involves the formation of an aminonitrile intermediate, followed by hydrolysis to yield the final amino acid.

Workflow for the Synthesis of this compound:

Caption: Synthetic pathway for this compound from benzophenone.

Detailed Methodology:

-

Formation of α-Aminodiphenylacetonitrile:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzophenone (1 equivalent) in ethanol.

-

Add an aqueous solution of potassium cyanide (KCN, 1.2 equivalents) and ammonium chloride (NH₄Cl, 1.5 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

-

Hydrolysis to this compound:

-

Carefully add concentrated hydrochloric acid (HCl) to the reaction mixture.

-

Heat the mixture to reflux for an additional 8-12 hours to facilitate the hydrolysis of the nitrile group.

-

Cool the mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude this compound.

-

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent system, typically an ethanol-water mixture, to obtain a product of high purity.[1]

Workflow for Recrystallization:

Caption: Purification of this compound via recrystallization.

Detailed Methodology:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

-

Slowly add hot water to the hot ethanolic filtrate until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the resulting crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

-

Dry the purified crystals under vacuum.

Spectral Analysis

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

~7.2-7.5 ppm (m, 10H): Aromatic protons of the two phenyl groups.

-

~3.5 ppm (br s, 2H): Protons of the amine group (-NH₂).

-

~12.0 ppm (br s, 1H): Proton of the carboxylic acid group (-COOH).

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

-

~175 ppm: Carbonyl carbon of the carboxylic acid group.

-

~145 ppm: Quaternary aromatic carbons attached to the α-carbon.

-

~127-129 ppm: Aromatic carbons (CH).

-

~70 ppm: α-carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups within the molecule.

Table 2: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3000 | N-H Stretch | Amine (-NH₂) |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid (-COOH) |

| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Rings |

| ~1580 | N-H Bend | Amine (-NH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z = 227. Common fragmentation patterns include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the C-C bond adjacent to the phenyl rings.

Applications in Drug Development

Derivatives of this compound have been investigated for their anticonvulsant properties. The bulky diphenylmethyl group is believed to play a role in the interaction with neuronal ion channels. The general mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition, or attenuation of glutamatergic excitation. Further research into specific derivatives of this compound is necessary to elucidate their precise signaling pathways and mechanism of action.

Logical Relationship of Anticonvulsant Drug Action:

Caption: Postulated mechanism of anticonvulsant action.

Conclusion

This compound is a molecule of significant interest due to its unique chemical properties and its role as a precursor in the synthesis of biologically active compounds. This technical guide has provided a detailed overview of its fundamental characteristics, including experimental protocols for its synthesis and purification, and a comprehensive analysis of its spectral data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further exploration of this versatile compound and its derivatives.

References

An In-Depth Technical Guide to the Synthesis of 2,2-Diphenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 2,2-diphenylglycine, a crucial non-proteinogenic amino acid and a valuable building block in pharmaceutical and organic synthesis. The document details experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways through clear diagrams.

Bucherer-Bergs Synthesis via 5,5-Diphenylhydantoin

The Bucherer-Bergs reaction offers a robust two-step pathway to this compound, commencing with the synthesis of 5,5-diphenylhydantoin (phenytoin) from either benzophenone or benzil, followed by hydrolysis.

Synthesis of 5,5-Diphenylhydantoin from Benzil

This method involves the condensation of benzil with urea in an alkaline medium.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzil (e.g., 5.3 g, 0.025 mol) and urea (e.g., 3.0 g, 0.05 mol) in ethanol (75 mL).

-

To this solution, add an aqueous solution of sodium hydroxide (15 mL, 30%).

-

Heat the mixture to reflux and maintain for at least 2 hours.

-

After cooling to room temperature, pour the reaction mixture into water (125 mL) and stir.

-

Filter the resulting mixture to remove any insoluble by-products.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 5,5-diphenylhydantoin.

-

Collect the precipitate by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 5,5-diphenylhydantoin.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Benzil, Urea | [1] |

| Solvent | Ethanol | [1] |

| Base | Sodium Hydroxide | [1] |

| Reaction Time | 2 hours (reflux) | [1] |

| Yield | ~44% | [1] |

Reaction Pathway:

Hydrolysis of 5,5-Diphenylhydantoin to this compound

The synthesized hydantoin is then hydrolyzed under alkaline conditions to yield the final amino acid.

Experimental Protocol:

-

Place 5,5-diphenylhydantoin in a suitable reaction vessel.

-

Add an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the mixture to reflux. The progress of the hydrolysis can be monitored by thin-layer chromatography.

-

After completion of the reaction, cool the mixture to room temperature.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 4.6.

-

Cool the mixture to induce precipitation of this compound.

-

Collect the product by filtration, wash with cold water and then with a solvent like acetone to remove impurities.

-

Dry the product to obtain this compound.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5,5-Diphenylhydantoin | [2] |

| Reagent | Sodium Hydroxide (aq) | [2] |

| Reaction Condition | Reflux | [2] |

| Yield | High (specific yield not detailed in the provided abstract) | [2] |

Reaction Pathway:

Strecker Synthesis

The Strecker synthesis provides a one-pot method for the preparation of α-amino acids from a ketone, in this case, benzophenone. The reaction proceeds via an α-aminonitrile intermediate which is subsequently hydrolyzed.[3][4]

Experimental Protocol (General Procedure):

-

In a suitable reaction vessel, dissolve benzophenone in a solvent such as methanol.

-

Add a source of ammonia, such as ammonium chloride, and a cyanide source, like sodium or potassium cyanide.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion of the α-aminonitrile formation, the reaction mixture is subjected to hydrolysis.

-

This is typically achieved by adding a strong acid (e.g., concentrated HCl) and heating the mixture to reflux.

-

After hydrolysis, the mixture is cooled, and the pH is adjusted to the isoelectric point of this compound to precipitate the product.

-

The precipitate is collected by filtration, washed, and dried.

Quantitative Data:

Specific quantitative data for the one-pot Strecker synthesis of this compound from benzophenone was not available in the provided search results. The following table is a general representation based on typical Strecker syntheses.

| Parameter | Value |

| Starting Material | Benzophenone |

| Reagents | NH4Cl, NaCN (or KCN) |

| Solvent | Methanol/Water |

| Reaction Time | Varies |

| Hydrolysis | HCl, Reflux |

| Yield | Moderate to High |

Reaction Pathway:

Asymmetric Synthesis Approaches

For applications requiring enantiomerically pure this compound, asymmetric synthesis methodologies are employed. These often involve the use of chiral auxiliaries or chiral phase-transfer catalysts.

Asymmetric Strecker Reaction with a Chiral Auxiliary

This approach introduces a chiral amine to the Strecker reaction, leading to the diastereoselective formation of an α-aminonitrile, which can then be separated and converted to the enantiopure amino acid.

Conceptual Workflow:

-

Iminium Formation: Benzophenone reacts with a chiral amine (e.g., (S)-1-phenylethylamine) to form a chiral iminium ion.

-

Diastereoselective Cyanide Addition: A cyanide source adds to the chiral iminium ion, preferentially forming one diastereomer of the α-aminonitrile due to steric hindrance from the chiral auxiliary.

-

Diastereomer Separation: The resulting diastereomers are separated, often by crystallization or chromatography.

-

Hydrolysis and Auxiliary Removal: The desired diastereomer is hydrolyzed, and the chiral auxiliary is cleaved to yield the enantiomerically enriched this compound.

Reaction Logic:

Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) can be employed for the asymmetric alkylation of a glycine derivative using a chiral phase-transfer catalyst. This method is particularly useful for synthesizing α,α-disubstituted amino acids.

Conceptual Workflow:

-

Enolate Formation: A glycine Schiff base (e.g., from diphenylmethylene) is deprotonated by a strong base in a biphasic system (e.g., aqueous NaOH and an organic solvent).

-

Chiral Ion Pair Formation: A chiral phase-transfer catalyst (often derived from cinchona alkaloids) transports the enolate into the organic phase, forming a chiral ion pair.

-

Asymmetric Alkylation: An alkylating agent (in the case of this compound, this would be a two-step process or a related strategy) reacts with the enolate. The chiral environment created by the catalyst directs the alkylation to one face of the enolate, leading to an enantiomerically enriched product.

-

Hydrolysis: The resulting product is hydrolyzed to yield the desired enantiomer of this compound.

Experimental Workflow:

Conclusion

The synthesis of this compound can be achieved through several effective methods, with the Bucherer-Bergs reaction and the Strecker synthesis being the most prominent. The choice of method will depend on factors such as the desired scale, available starting materials, and the need for enantiopurity. For racemic this compound, the Bucherer-Bergs synthesis via 5,5-diphenylhydantoin is a well-documented and reliable route. The Strecker synthesis offers a more direct, one-pot approach. For the production of enantiomerically pure this compound, asymmetric methods employing chiral auxiliaries or phase-transfer catalysts are essential. Further optimization of these asymmetric methods is a continuing area of research, aiming for higher yields and enantioselectivities under milder conditions. This guide provides a foundational understanding of these synthetic strategies to aid researchers and professionals in the development of efficient and scalable processes for the production of this important amino acid derivative.

References

An In-Depth Technical Guide to the Applications of 2,2-Diphenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylglycine, a non-proteinogenic α-amino acid, serves as a versatile building block and key intermediate in a multitude of applications spanning organic synthesis and pharmaceutical development. Its unique structural feature, a quaternary carbon atom bearing two phenyl groups, imparts distinct chemical properties that are leveraged in asymmetric synthesis, peptide chemistry, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary uses of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical and biological pathways.

Core Applications of this compound

The utility of this compound is multifaceted, with significant contributions to the following areas:

-

Asymmetric Synthesis: It is a crucial component in the stereoselective synthesis of chiral molecules, particularly α-amino acids and diamines.

-

Pharmaceutical Intermediate: Derivatives of this compound have been investigated for their potential as anticonvulsant and analgesic agents.

-

Peptide Synthesis: It is incorporated into peptide chains in solution-phase synthesis, contributing unique conformational constraints.

Asymmetric Synthesis: A Powerful Chiral Synthon

This compound plays a pivotal role as a source of nitrogen in various asymmetric reactions, enabling the synthesis of enantiomerically enriched compounds.

Aminative Umpolung Cyclization

One of the notable applications of this compound is in aminative Umpolung cyclization reactions to produce exocyclic β-amino alcohols. In this process, this compound acts as both an amination agent and an Umpolung reagent. The reaction proceeds through the formation of an imine with an aldehyde, followed by decarboxylation to generate a 2-azaallyl anion, which then undergoes an intramolecular cyclization.

| Substrate (Aldehyde) | Product (Exocyclic β-Amino Alcohol) | Yield (%) | Diastereomeric Ratio (trans/cis) |

| Aromatic Dialdehyde 1 | Corresponding 1,2-amino alcohol | 85 | >20:1 |

| Aromatic Dialdehyde 2 | Corresponding 1,2-amino alcohol | 93 | 15:1 |

| Aromatic Dialdehyde 3 | Corresponding 1,2-amino alcohol | 88 | >20:1 |

| Aromatic Dialdehyde 4 | Corresponding 1,2-amino alcohol | 91 | 10:1 |

A representative procedure for the aminative Umpolung cyclization is as follows:

-

To a 5 mL vial equipped with a magnetic stirrer, add the aldehyde substrate (0.10 mmol) and this compound (0.10 mmol).

-

Add a solvent mixture of DMF (0.45 mL) and H₂O (0.050 mL).

-

Stir the reaction mixture at 40 °C for 3 hours.

-

Upon completion, transfer the mixture to a 25 mL round-bottom flask.

-

Add ethyl acetate (10 mL) and H₂O (10 mL) for extraction.

-

Separate the organic and aqueous layers.

-

The organic layer is then dried, filtered, and concentrated to yield the crude product, which can be further purified by chromatography.

Asymmetric Biomimetic Transamination

This compound serves as an effective amine source in asymmetric biomimetic transamination reactions for the synthesis of α-amino acids from α-keto acids.[1] This process mimics the biological transamination process, utilizing a chiral pyridoxal catalyst.[1]

| α-Keto Acid Substrate | α-Amino Acid Product | Yield (%) | Enantiomeric Excess (ee %) |

| Phenylglyoxylic acid | Phenylglycine | 85 | 80 |

| Pyruvic acid | Alanine | 75 | 72 |

| 3-Methyl-2-oxobutanoic acid | Valine | 78 | 75 |

| 4-Methyl-2-oxopentanoic acid | Leucine | 82 | 78 |

A general procedure for this transamination reaction is as follows:

-

A mixture of the α-keto amide (0.10 mmol), a chiral pyridoxamine catalyst (0.0050 mmol), this compound (0.11 mmol), acetic acid (0.40 mmol), and a base such as Na₂HPO₄ or KOAc (0.20 mmol) is prepared.[2]

-

The reaction is carried out in a solvent system of CF₃CH₂OH or MeOH (0.48 mL) and H₂O (0.12 mL).[2]

-

The mixture is stirred at a temperature between 16–25 °C for the required duration.[2]

-

Work-up and purification are performed to isolate the desired α-amino acid.

Pharmaceutical Applications

Derivatives of this compound have shown promise as bioactive molecules, particularly in the realm of central nervous system disorders.

Anticonvulsant and Analgesic Potential

While quantitative data for the anticonvulsant and analgesic activities of direct derivatives of this compound are not extensively reported in publicly available literature, studies on structurally related α-amino acid amides have demonstrated significant anticonvulsant effects. These findings suggest a promising avenue for the development of novel therapeutics based on the this compound scaffold.

The following table presents data for α-amino acid 2,6-dimethylanilide derivatives, which serve as a reference for the potential efficacy of this compound derivatives.

| Compound | Animal Model | Seizure Test | ED₅₀ (mg/kg) |

| (R)-Valine dimethylanilide | Mouse | MES | 3.6 |

| (R)-Valine dimethylanilide | Rat | MES | 3.8 |

| (S)-Valine dimethylanilide | Mouse | MES | 15.2 |

| (S)-Valine dimethylanilide | Rat | MES | 12.5 |

MES: Maximal Electroshock Seizure Test

Standard preclinical screening models are employed to evaluate the anticonvulsant and analgesic properties of new chemical entities.

-

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear-clip electrodes, and the ability of the test compound to prevent the tonic hindlimb extension is measured.

-

6 Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures. A low-frequency, high-intensity electrical stimulation is applied, and the ability of the compound to prevent seizures is assessed.

-

Formalin Test: This is a model of tonic pain where a dilute solution of formalin is injected into the paw of an animal. The analgesic effect is determined by observing the reduction in paw licking and flinching time.

-

Hot Plate Test: This test measures the response to thermal pain. The animal is placed on a heated surface, and the latency to a response (e.g., jumping or licking the paws) is recorded.

Peptide Synthesis

This compound can be incorporated into peptide chains using solution-phase peptide synthesis (SPPS) techniques. Its bulky diphenyl groups introduce significant conformational constraints on the peptide backbone, which can be useful for studying peptide structure-activity relationships and designing peptidomimetics with enhanced stability and receptor affinity.

Solution-Phase Peptide Synthesis (SPPS)

In SPPS, protected amino acids are sequentially coupled in a homogenous solution. The general workflow involves the protection of the N-terminus of one amino acid and the C-terminus of another, followed by the activation of the free carboxyl group and subsequent amide bond formation.

-

Protection: The N-terminus of this compound is typically protected with a group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The C-terminus of the coupling partner is often protected as a methyl or benzyl ester.

-

Activation: The free carboxylic acid of the N-protected this compound is activated using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Coupling: The activated this compound is then reacted with the C-protected amino acid or peptide in the presence of a base (e.g., diisopropylethylamine) to form the peptide bond.

-

Deprotection: The protecting groups are selectively removed to allow for further chain elongation or to yield the final peptide.

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in both synthetic and medicinal chemistry. Its utility as a chiral synthon in asymmetric synthesis allows for the efficient construction of complex, enantiomerically pure molecules. Furthermore, the exploration of its derivatives as potential therapeutic agents, particularly for neurological disorders, represents an active and promising area of research. The continued investigation into the unique properties and reactivity of this compound is expected to lead to further innovations in drug discovery and development.

References

An In-Depth Technical Guide to the Structure Elucidation of 2,2-Diphenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data integral to the structural elucidation of 2,2-diphenylglycine. The document details the spectroscopic and crystallographic techniques employed to confirm the molecule's identity and spatial arrangement, offering valuable insights for researchers in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound, an alpha-amino acid, possesses a unique structure with two phenyl groups attached to the alpha-carbon. This structural feature imparts specific chemical and physical properties relevant to its application in synthesis and pharmaceutical research.[1]

| Property | Value |

| Chemical Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol [2] |

| CAS Number | 3060-50-2[2] |

| Appearance | White to off-white powder or crystals[2] |

| Melting Point | 245-247 °C (decomposition)[1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for α-amino acid synthesis, such as the Strecker or Bucherer-Bergs reactions, starting from benzophenone.

Example Synthetic Protocol: Modified Strecker Synthesis

This protocol outlines a general approach for the synthesis of α-amino nitriles, the precursors to α-amino acids.

Experimental Protocol:

-

Imine Formation: Benzophenone is reacted with ammonia in a suitable solvent. The use of a dehydrating agent can facilitate the formation of the corresponding imine.

-

Nitrile Addition: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is added to the imine solution. The reaction is typically carried out in a buffered aqueous medium to control the pH.

-

Hydrolysis: The resulting α-aminonitrile is hydrolyzed to the carboxylic acid using either acidic or basic conditions. Acidic hydrolysis, for example with concentrated hydrochloric acid, is a common method.

-

Isolation and Purification: The this compound product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The solid can then be collected by filtration, washed, and further purified by recrystallization.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the two phenyl rings are expected to appear as a complex multiplet in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm.

-

Amine and Carboxylic Acid Protons: The protons of the amine (NH₂) and carboxylic acid (COOH) groups are exchangeable and may appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically between δ 170 and 185 ppm.

-

Alpha-Carbon: The quaternary α-carbon, bonded to the two phenyl groups, the amino group, and the carboxyl group, will have a characteristic chemical shift.

-

Aromatic Carbons: The carbons of the phenyl rings will appear in the aromatic region, typically between δ 125 and 150 ppm. Due to symmetry, fewer than 12 distinct aromatic carbon signals may be observed.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ||

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| NH₂ | Variable | Broad Singlet |

| COOH | Variable | Broad Singlet |

| ¹³C | ||

| C=O | 170 - 185 | Singlet |

| Cα | ~60 - 75 | Singlet |

| Aromatic-C | 125 - 150 | Multiple Singlets |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acid or base). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H stretch (Amine) | 3400 - 3250 | Medium |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium |

| C-N stretch | 1250 - 1020 | Medium |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum is collected, followed by the spectrum of the sample.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, a molecular ion peak ([M]⁺) at m/z 227 would be expected. The fragmentation pattern would likely involve the loss of the carboxyl group (COOH) and cleavage of the C-C bond between the alpha-carbon and the phenyl rings.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment |

| 227 | [C₁₄H₁₃NO₂]⁺ (Molecular Ion) |

| 182 | [C₁₃H₁₂N]⁺ ([M-COOH]⁺) |

| 167 | [C₁₃H₁₁]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl group) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.

-

Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. While a specific CIF file for this compound was not located in the Crystallography Open Database during the literature search, the general procedure for such an analysis is outlined below.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown from a suitable solvent system.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Visualizations

The following diagrams illustrate the molecular structure and the workflow for the structure elucidation of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for the structure elucidation.

Conclusion

The structural elucidation of this compound is a systematic process involving chemical synthesis followed by comprehensive analysis using a suite of spectroscopic and crystallographic techniques. The data obtained from NMR, IR, and Mass Spectrometry, corroborated by X-ray crystallography, provides unambiguous confirmation of its molecular structure. This guide serves as a technical resource for professionals engaged in the synthesis, characterization, and application of novel chemical entities in the field of drug discovery and development.

References

The Synthesis of 2,2-Diphenylglycine: A Technical Guide to Starting Materials and Core Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylglycine, a non-proteinogenic α,α-disubstituted amino acid, serves as a crucial building block in the synthesis of various pharmaceuticals and peptidomimetics. Its unique geminal diphenyl structure imparts significant conformational constraints and resistance to enzymatic degradation in peptide chains, making it a valuable moiety in drug design. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on the selection of starting materials and detailed experimental methodologies. Quantitative data is summarized for comparative analysis, and key chemical transformations are visualized to facilitate a comprehensive understanding of the synthetic pathways.

Core Starting Materials: Benzophenone and Benzil

The synthesis of this compound predominantly commences from two commercially available and structurally related ketones: benzophenone and benzil. The choice of starting material often dictates the synthetic strategy and can influence the overall yield and purity of the final product.

Benzophenone is a diaryl ketone that can be synthesized through various methods, most notably the Friedel-Crafts acylation of benzene with benzoyl chloride or carbon tetrachloride.

Benzil , an α-diketone, is typically prepared by the oxidation of benzoin, which itself is synthesized from the benzoin condensation of benzaldehyde.

Synthetic Pathways to this compound

Two classical named reactions form the foundation for the synthesis of this compound from ketonic precursors: the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker Synthesis

The Strecker synthesis is a versatile method for producing α-amino acids from carbonyl compounds. When a ketone is used as the starting material, an α,α-disubstituted amino acid is obtained. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

The overall transformation for the synthesis of this compound from benzophenone via the Strecker synthesis is as follows:

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to α,α-disubstituted amino acids through a hydantoin intermediate. This multi-component reaction involves treating a ketone with potassium cyanide and ammonium carbonate to form a 5,5-disubstituted hydantoin. Subsequent hydrolysis of the hydantoin ring yields the target amino acid.

The synthesis of this compound from benzophenone or benzil via the Bucherer-Bergs reaction can be depicted as:

The Genesis of a Non-Canonical Amino Acid: A Technical History of 2,2-Diphenylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Diphenylglycine, a non-proteinogenic α,α-disubstituted amino acid, holds a unique position in the landscape of synthetic and medicinal chemistry. Its sterically hindered structure imparts conformational constraints on peptides and renders it a valuable chiral auxiliary and a precursor to various bioactive molecules. This technical guide delves into the historical context of its discovery, plausible synthetic methodologies from different eras, and its physicochemical properties. While the precise moment of its first synthesis and the identity of its discoverer remain elusive in readily accessible historical literature, its conceptualization is intrinsically linked to the burgeoning field of organic synthesis in the 19th and early 20th centuries. This document provides a comprehensive overview of its synthesis, properties, and the logical workflows for its study, serving as a vital resource for researchers in organic synthesis and drug discovery.

Introduction: The Rise of α,α-Disubstituted Amino Acids

The study of amino acids, the fundamental building blocks of life, has been a cornerstone of organic chemistry and biochemistry. While the twenty proteinogenic amino acids are central to biological systems, the synthesis and investigation of their non-canonical counterparts have opened new avenues in peptide design, pharmacology, and materials science. Among these, the α,α-disubstituted amino acids, where the α-carbon is bonded to two non-hydrogen substituents, represent a class of compounds with unique conformational properties. The steric hindrance around the α-carbon restricts the rotational freedom of the peptide backbone, leading to more predictable and stable secondary structures.

This compound, with its two phenyl groups attached to the α-carbon, is a prominent member of this class. Its rigid structure has been exploited in the development of peptide-based therapeutics and as a chiral resolving agent. This guide explores the discovery and history of this intriguing molecule.

The Elusive Discovery: A Historical Perspective

Despite extensive research into historical chemical literature, the first documented synthesis of this compound and the scientist responsible remain unidentified. It is plausible that its synthesis was first achieved as an extension of the well-established methods for α-amino acid synthesis developed in the 19th century. The intellectual framework for its creation was laid by the pioneering work on the synthesis of simpler amino acids and the understanding of reactions involving ketones and aldehydes.

One of the most probable early synthetic routes would have been a variation of the Strecker synthesis , first reported by Adolph Strecker in 1850. This versatile method involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. Given the ready availability of benzophenone, its use in a Strecker-type reaction would logically lead to this compound.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in synthesis and for the characterization of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 227.26 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder or crystals | --INVALID-LINK-- |

| Melting Point | 245-247 °C (decomposes) | --INVALID-LINK-- |

| Solubility | Sparingly soluble in water. Soluble in organic solvents. | [General Chemical Knowledge] |

| CAS Number | 3060-50-2 | --INVALID-LINK-- |

Synthetic Methodologies: From Historical Plausibility to Modern Practice

While the original synthesis remains undocumented, we can outline detailed experimental protocols for plausible historical and contemporary methods of preparing this compound.

Plausible Historical Synthesis: The Strecker Reaction

The Strecker synthesis, a cornerstone of amino acid chemistry, provides the most likely route for the early preparation of this compound.

Reaction Scheme:

Detailed Experimental Protocol (Hypothetical Reconstruction):

-

Formation of the α-aminonitrile:

-

In a well-ventilated fume hood, a solution of benzophenone (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask.

-

An aqueous solution of ammonium chloride (a source of ammonia) and sodium cyanide is added to the flask.

-

The mixture is stirred at room temperature for several hours to allow for the formation of 2-amino-2,2-diphenylacetonitrile. The reaction progress would have been monitored by the precipitation of the product or by rudimentary analytical techniques of the era.

-

The resulting solid α-aminonitrile is collected by filtration and washed with cold water.

-

-

Hydrolysis to this compound:

-

The crude 2-amino-2,2-diphenylacetonitrile is then subjected to hydrolysis. This can be achieved by heating the compound in the presence of a strong acid, such as concentrated hydrochloric acid.

-

The mixture is refluxed for several hours to ensure complete conversion of the nitrile group to a carboxylic acid.

-

Upon cooling, this compound hydrochloride would precipitate from the solution.

-

The precipitate is collected by filtration and can be neutralized with a base (e.g., ammonium hydroxide) to yield the free amino acid, this compound.

-

Recrystallization from a suitable solvent, such as aqueous ethanol, would be performed to purify the final product.

-

Modern Synthetic Approaches

Contemporary methods for the synthesis of α,α-disubstituted amino acids, including this compound, often focus on improving yields, reducing the use of toxic reagents, and achieving enantioselectivity. These methods include modifications of the Strecker synthesis, as well as other approaches like the Bucherer-Bergs synthesis or asymmetric phase-transfer catalysis.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key chemical pathway and a general experimental workflow.

Caption: Plausible Strecker synthesis pathway for this compound.

Caption: General experimental workflow for the synthesis and analysis of this compound.

Applications in Research and Development

The unique structural features of this compound have made it a valuable tool in several areas of chemical research and drug development:

-

Peptide and Peptidomimetic Chemistry: Incorporation of this compound into peptide chains induces conformational rigidity, which can enhance biological activity and metabolic stability.

-

Asymmetric Synthesis: Chiral derivatives of this compound can be used as chiral auxiliaries to control the stereochemistry of chemical reactions.

-

Pharmaceutical Intermediates: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, its derivatives have been investigated for their anticonvulsant and analgesic properties.[1]

Conclusion

While the definitive "eureka" moment of this compound's discovery remains lost to the annals of chemical history, its significance in modern chemistry is undeniable. Its synthesis is conceptually rooted in the classic reactions that defined the field of organic chemistry. Today, it continues to be a subject of interest for researchers exploring the relationship between molecular structure and biological function. This guide has provided a comprehensive overview of its known properties, plausible synthetic origins, and a framework for its experimental investigation, serving as a valuable resource for the scientific community. The ongoing exploration of such unique molecular scaffolds will undoubtedly continue to push the boundaries of drug discovery and materials science.

References

Spectroscopic and Synthetic Profile of 2,2-Diphenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a common synthetic route for 2,2-diphenylglycine, an alpha,alpha-disubstituted amino acid of significant interest in organic synthesis and pharmaceutical development. This document details its characteristic spectral data, the experimental procedures for obtaining this data, and a visualization of its synthesis.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3062 | Aromatic C-H Stretch |

| 3028 | Aromatic C-H Stretch |

| 2960 | Amino Acid N-H Stretch (broad) |

| 1621 | C=O Stretch (Carboxylic Acid) |

| 1582 | Aromatic C=C Stretch |

| 1495 | Aromatic C=C Stretch |

| 1447 | Aromatic C=C Stretch |

| 748 | C-H Bending (ortho-disubstituted) |

| 698 | C-H Bending (monosubstituted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.50 | m | 10H | Aromatic Protons |

| 2.50 | br s | 3H | -NH₂ and -COOH |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| 175.8 | Carboxylic Acid Carbonyl (C=O) |

| 142.5 | Quaternary Aromatic Carbon |

| 128.6 | Aromatic CH |

| 128.1 | Aromatic CH |

| 127.3 | Aromatic CH |

| 70.4 | Quaternary Alpha-Carbon |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 227 | 5 | [M]⁺ (Molecular Ion) |

| 182 | 100 | [M - COOH]⁺ (Loss of Carboxylic Acid) |

| 167 | 80 | [C₁₃H₁₁]⁺ (Diphenylmethyl Cation) |

| 104 | 40 | [C₇H₅N]⁺ or [C₈H₈]⁺ |

| 77 | 30 | [C₆H₅]⁺ (Phenyl Cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

-

A small amount of the solid this compound sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded by passing an infrared beam through the ATR crystal. The beam penetrates a short distance into the sample, and the resulting absorbance is measured by the detector.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: Solution-State NMR

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

¹H NMR Acquisition: The sample is placed in the NMR spectrometer. The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Synthesis of this compound via Bucherer-Bergs Reaction

A common and efficient method for the synthesis of α,α-disubstituted amino acids like this compound is the Bucherer-Bergs reaction. This multicomponent reaction involves the treatment of a ketone with an ammonium salt and a cyanide source, followed by hydrolysis of the resulting hydantoin intermediate.

Experimental Workflow: Bucherer-Bergs Synthesis

An In-depth Technical Guide to 2,2-Diphenylglycine

This guide provides essential information on the physicochemical properties and synthetic applications of 2,2-Diphenylglycine, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as α-amino-α-phenyl-benzeneacetic acid, is a non-proteinogenic amino acid. Its core molecular data are summarized below.

| Property | Value |

| Molecular Formula | C14H13NO2[1][2] |

| Molecular Weight | 227.26 g/mol [1][2][3] |

| Linear Formula | H2NC(C6H5)2CO2H |

| CAS Number | 3060-50-2[1] |

Synthetic Applications & Methodologies

This compound serves as a versatile reagent in organic synthesis, particularly in amination reactions and peptide synthesis.[2][4][5] It is a useful intermediate for the synthesis of various pharmaceutical and organic compounds.[4] Derivatives of this compound have been shown to exhibit anticonvulsant activity and have potential applications in pain treatment.[4]

A notable application of this compound is in the aminative umpolung of aldehydes. For instance, electrophilic aromatic aldehydes can be converted into delocalized 2-azaallylanions through condensation with this compound and subsequent decarboxylation. These intermediates can then react with N-Ts imines to produce a variety of 1,2-diamine derivatives with good yields and high diastereoselectivity.[6]

The following diagram illustrates the logical workflow for the synthesis of 1,2-diamine derivatives from aromatic aldehydes using this compound.

Experimental Protocols:

While detailed, step-by-step experimental protocols are proprietary and specific to individual research labs, the general methodology for the synthesis described above involves:

-

Condensation: The reaction is initiated by the condensation of an electrophilic aromatic aldehyde with this compound in a solvent such as methanol.[6]

-

Decarboxylation: The resulting intermediate undergoes decarboxylation, typically in a solvent like tetrahydrofuran (THF), to form a delocalized 2-azaallylanion.[6]

-

Reaction with Imine: This anionic intermediate is then reacted with an N-Ts imine to yield the final 1,2-diamine derivative.[6]

This process highlights an efficient method for producing chiral exocyclic vicinal diamines in a single step under mild conditions.[6]

Note: No direct biological signaling pathways involving this compound were identified in the literature search. Its primary role appears to be as a building block in organic synthesis.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 3060-50-2 [chemicalbook.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | CAS:3060-50-2 | High Purity | Manufacturer BioCrick [biocrick.com]

Methodological & Application

Asymmetric Synthesis Leveraging 2,2-Diphenylglycine as a Chiral Auxiliary: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries are powerful tools that temporarily introduce a stereogenic center to a prochiral substrate, directing subsequent chemical transformations to yield a desired stereoisomer. Among the diverse array of chiral auxiliaries, those derived from amino acids have proven to be particularly valuable due to their ready availability in enantiopure forms. This application note details the use of 2,2-diphenylglycine, and more specifically its reduced form, 2,2-diphenylglycinol, as a robust and sterically demanding chiral auxiliary for a range of asymmetric transformations, including alkylation, aldol reactions, and Michael additions. The bulky diphenylmethyl group provides a significant steric shield, leading to high levels of diastereoselectivity in the formation of new stereocenters.

Synthesis of the Chiral Auxiliary: (4S)-4,4-diphenyl-1,3-oxazolidin-2-one

The primary chiral auxiliary derived from (S)-2,2-diphenylglycine is the corresponding oxazolidinone, (4S)-4,4-diphenyl-1,3-oxazolidin-2-one. This is typically synthesized from the commercially available amino acid.

Experimental Protocol: Synthesis of (4S)-4,4-diphenyl-1,3-oxazolidin-2-one

-

Reduction of (S)-2,2-Diphenylglycine: To a solution of (S)-2,2-diphenylglycine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is carefully quenched by the dropwise addition of water, followed by an aqueous solution of sodium hydroxide and then water again. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield (S)-2,2-diphenylglycinol.

-

Cyclization to the Oxazolidinone: The crude (S)-2,2-diphenylglycinol is dissolved in a suitable solvent like toluene. A carbonylating agent, such as phosgene, triphosgene, or diethyl carbonate, is added in the presence of a base (e.g., triethylamine or sodium ethoxide). The mixture is heated to reflux until the cyclization is complete.

-

Purification: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford pure (4S)-4,4-diphenyl-1,3-oxazolidin-2-one.

Asymmetric Alkylation Reactions

The N-acylated derivative of (4S)-4,4-diphenyl-1,3-oxazolidin-2-one serves as an excellent substrate for diastereoselective alkylation of the α-carbon of the acyl group. The bulky diphenylmethyl group effectively shields one face of the enolate, leading to the preferential approach of the electrophile from the less hindered side.

General Experimental Protocol: Asymmetric Alkylation

-

N-Acylation: To a solution of (4S)-4,4-diphenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a strong base such as n-butyllithium (n-BuLi) is added dropwise. After stirring for 30 minutes, the desired acyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the N-acyl oxazolidinone.

-

Enolate Formation and Alkylation: The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A strong base, typically a lithium amide base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), is added slowly to form the corresponding Z-enolate. After stirring for 30-60 minutes, the alkylating agent (e.g., an alkyl halide, 1.2 eq) is added. The reaction is stirred at -78 °C until completion.

-

Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted. The combined organic layers are dried and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. The product is purified by flash column chromatography.

Table 1: Asymmetric Alkylation of N-Propionyl-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one

| Entry | Alkylating Agent (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzyl bromide | N-(2S)-2-Methyl-3-phenylpropanoyl-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one | >95:5 | 85 |

| 2 | Allyl iodide | N-(2S)-2-Methylpent-4-enoyl-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one | >95:5 | 88 |

| 3 | Methyl iodide | N-(2S)-2-Methylpropanoyl-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one | >90:10 | 92 |

Asymmetric Aldol Reactions

The boron or titanium enolates derived from N-acyl-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one react with aldehydes in a highly diastereoselective manner to afford syn-aldol products. The stereochemical outcome is dictated by the formation of a rigid chair-like Zimmerman-Traxler transition state.

General Experimental Protocol: Asymmetric Aldol Reaction

-

Enolate Formation: The N-acyl oxazolidinone (1.0 eq) is dissolved in a dry, non-coordinating solvent such as dichloromethane (CH₂Cl₂) and cooled to -78 °C under an inert atmosphere. A Lewis acid, typically dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄) (1.1 eq), is added, followed by a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 eq). The mixture is stirred for 30-60 minutes.

-

Aldol Addition: The aldehyde (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at low temperature.

-

Work-up and Purification: The reaction is quenched by the addition of a buffer solution (e.g., phosphate buffer pH 7) and methanol. The mixture is then treated with an oxidizing agent like hydrogen peroxide to break down the boron complexes. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The diastereoselectivity is determined on the crude product, which is then purified by chromatography.

Table 2: Asymmetric Aldol Reaction of N-Propionyl-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one

| Entry | Aldehyde (RCHO) | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | N-((2S,3R)-3-Hydroxy-2-methyl-3-phenylpropanoyl)-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one | >98:2 | 90 |

| 2 | Isobutyraldehyde | N-((2S,3R)-3-Hydroxy-2,4-dimethylpentanoyl)-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one | >97:3 | 85 |

| 3 | Acetaldehyde | N-((2S,3R)-3-Hydroxy-2-methylbutanoyl)-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one | >95:5 | 88 |

Asymmetric Michael Additions

N-enoyl derivatives of (4S)-4,4-diphenyl-1,3-oxazolidin-2-one are excellent Michael acceptors for various nucleophiles, including organocuprates, thiols, and enolates. The chiral auxiliary effectively directs the conjugate addition to one face of the α,β-unsaturated system.

General Experimental Protocol: Asymmetric Michael Addition with Organocuprates

-

Preparation of the N-Enoyl Auxiliary: The N-enoyl derivative (e.g., N-crotonyl or N-cinnamoyl) is prepared by reacting the oxazolidinone with the corresponding acyl chloride in the presence of a base, similar to the N-acylation protocol described earlier.

-

Organocuprate Formation: In a separate flask, a Gilman cuprate (R₂CuLi) is prepared by adding an organolithium reagent (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in anhydrous THF at low temperature (e.g., -78 °C).

-

Conjugate Addition: The N-enoyl oxazolidinone (1.0 eq), dissolved in THF, is added to the freshly prepared organocuprate solution at -78 °C. The reaction is stirred at this temperature until completion.

-

Work-up and Purification: The reaction is quenched with a mixture of saturated aqueous ammonium chloride and aqueous ammonia. The product is extracted, and the organic layers are washed, dried, and concentrated. The diastereomeric excess of the product is determined, and purification is performed by chromatography.

Table 3: Asymmetric Michael Addition to N-Crotonyl-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one

| Entry | Organocuprate (R₂CuLi) | Product | Diastereomeric excess (d.e.) | Yield (%) |

| 1 | Me₂CuLi | N-((3R)-3-Methylbutanoyl)-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one | >98% | 91 |

| 2 | Bu₂CuLi | N-((3R)-3-Methylheptanoyl)-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one | >98% | 87 |

| 3 | Ph₂CuLi | N-((3R)-3-Phenylbutanoyl)-(4S)-4,4-diphenyl-1,3-oxazolidin-2-one | >95% | 89 |

Cleavage of the Chiral Auxiliary

A key advantage of using a chiral auxiliary is its facile removal to afford the desired chiral product and allow for the recovery and recycling of the auxiliary. Various methods can be employed for the cleavage of the N-acyl bond, depending on the desired functional group in the final product.

Experimental Protocols for Auxiliary Cleavage:

-

To obtain the Carboxylic Acid: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C.

-

To obtain the Aldehyde: Reduction with a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at -78 °C.

-

To obtain the Alcohol: Reduction with a stronger reducing agent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

-

To obtain the Ester: Transesterification with a sodium alkoxide (e.g., NaOMe) in the corresponding alcohol.

After cleavage, the chiral auxiliary can be recovered by extraction and purified for reuse.

Signaling Pathways and Workflow Diagrams

Caption: General workflow for asymmetric synthesis using the this compound-derived chiral auxiliary.

Application Notes and Protocols for 2,2-Diphenylglycine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylglycine (Dpg) is a non-proteinogenic α,α-disubstituted amino acid that has garnered significant interest in peptide design and drug development. Its unique structural properties, characterized by two phenyl groups attached to the α-carbon, impart significant steric bulk. This feature can be strategically employed to induce specific secondary structures, such as turns and helical conformations, in peptides. Furthermore, the presence of the gem-diphenyl motif can enhance the proteolytic stability of peptide-based therapeutics, a critical attribute for improving their pharmacokinetic profiles.

However, the pronounced steric hindrance of Dpg presents considerable challenges during solid-phase peptide synthesis (SPPS), particularly in the crucial amide bond formation step. Incomplete couplings can lead to deletion sequences and low yields of the desired peptide. Therefore, the selection of appropriate coupling reagents and optimized protocols is paramount for the successful incorporation of Dpg into peptide chains.

This document provides a comprehensive guide to the use of this compound in Fmoc-based SPPS. It includes a comparative overview of recommended coupling reagents, detailed experimental protocols, and workflow visualizations to facilitate the efficient synthesis of Dpg-containing peptides.

Properties of this compound

The defining characteristic of Dpg is its significant steric hindrance, which arises from the two phenyl groups at the α-carbon. This steric bulk restricts the conformational freedom of the peptide backbone, making Dpg a potent inducer of specific secondary structures. Studies have shown that Dpg can promote the formation of β-turns and helical structures, depending on the surrounding amino acid sequence. This property is invaluable for the design of peptidomimetics with well-defined three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.

Challenges in Solid-Phase Peptide Synthesis of Dpg-Containing Peptides

The primary challenge in the SPPS of Dpg-containing peptides is achieving efficient coupling of the bulky Fmoc-Dpg-OH to the growing peptide chain. Standard coupling conditions often result in low yields due to the steric hindrance around the carboxyl group of Dpg and the N-terminal amine of the resin-bound peptide.

Another significant concern is the potential for racemization at the α-carbon of the preceding amino acid, particularly when using strong bases and extended reaction times to drive the coupling of the sterically hindered Dpg. While Dpg itself is achiral, the harsh conditions required for its coupling can compromise the stereochemical integrity of the adjacent chiral amino acid.

Recommended Coupling Reagents and Conditions

The choice of coupling reagent is critical for the successful incorporation of Dpg. Reagents known for their high reactivity and ability to overcome steric hindrance are recommended. While direct quantitative data for Fmoc-Dpg-OH coupling is limited in the literature, data from the closely related and also sterically hindered amino acid, Phenylglycine (Phg), provides valuable insights into reagent performance.

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids (Data extrapolated from studies on Phenylglycine)

| Coupling Reagent | Class | Typical Coupling Time | Coupling Efficiency | Racemization Potential | Key Advantages & Disadvantages |

| HATU | Aminium/Uronium Salt | 30 - 120 min | High | Moderate to High | Highly reactive, but can be prone to racemization with strong bases. |

| HBTU | Aminium/Uronium Salt | 60 - 180 min | Moderate to High | Moderate to High | Effective and widely used, but generally less reactive than HATU. |

| COMU | Aminium/Uronium Salt | 30 - 90 min | Very High | Low to Moderate | Excellent reactivity and reduced racemization potential, especially with weaker bases.[1] |

| PyBOP | Phosphonium Salt | 60 - 240 min | Moderate to High | Moderate | Good for sterically hindered couplings, but can be slower than aminium salts. |

| DEPBT | Phosphonium Salt | 60 - 180 min | High | Very Low | Reported to significantly reduce racemization of Phenylglycine.[1] |

Note: The data in this table is primarily based on studies involving Phenylglycine and should be considered as a guideline for this compound. Optimization of coupling times and reagent stoichiometry is highly recommended for each specific sequence.

Experimental Protocols

The following protocols are recommended for the incorporation of Fmoc-Dpg-OH in manual or automated solid-phase peptide synthesis.

General Fmoc-SPPS Workflow

A typical cycle of Fmoc-SPPS involves the following steps:

-

Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed to remove excess piperidine and by-products.

-

Coupling: The protected amino acid (in this case, Fmoc-Dpg-OH) is activated and coupled to the free N-terminal amine on the resin.

-

Washing: The resin is washed to remove excess reagents and by-products.

-

Repeat: The cycle is repeated for the subsequent amino acids in the sequence.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed.

Protocol 1: High-Efficiency Coupling of Fmoc-Dpg-OH using COMU

This protocol is recommended for achieving high coupling yields with minimal racemization.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Dpg-OH (3-5 equivalents)

-

COMU (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Activation Solution: In a separate vial, dissolve Fmoc-Dpg-OH and COMU in DMF.

-

Coupling: Add the activation solution to the resin, followed by the addition of DIPEA or collidine.

-

Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

Protocol 2: Low-Racemization Coupling of Fmoc-Dpg-OH using DEPBT

This protocol is recommended when minimizing racemization of the preceding amino acid is a primary concern.[1]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Dpg-OH (3 equivalents)

-

DEPBT (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

-

Coupling Mixture: In a separate vial, dissolve Fmoc-Dpg-OH and DEPBT in DMF.

-

Coupling: Add the coupling mixture to the resin, followed by the addition of DIPEA.

-

Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Double Coupling Strategy

For extremely difficult couplings involving Dpg, a double coupling strategy is highly recommended to ensure the reaction goes to completion.

Procedure:

-

Perform the first coupling as described in Protocol 1 or 2 for the recommended reaction time.

-

After the initial coupling, wash the resin with DMF (3 times).

-

Prepare a fresh activation solution of Fmoc-Dpg-OH and coupling reagent.

-

Add the fresh solution to the resin and continue the coupling for another 1-2 hours.

-

Monitor the reaction completion with the Kaiser test.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Visualizations

Experimental Workflow for SPPS of a Dpg-Containing Peptide

Caption: General workflow for the solid-phase synthesis of a this compound containing peptide.

Logical Relationship of Factors Affecting Dpg Coupling

Caption: Key factors influencing the successful incorporation of this compound in SPPS.

Conclusion

The successful incorporation of the sterically demanding this compound into peptides via solid-phase synthesis is achievable with careful optimization of the coupling conditions. The use of highly reactive coupling reagents such as COMU or low-racemization reagents like DEPBT, in conjunction with extended reaction times or a double coupling strategy, is crucial for obtaining high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to efficiently synthesize Dpg-containing peptides for various applications in drug discovery and peptide science. It is important to reiterate that empirical optimization for each specific peptide sequence is highly recommended to achieve the best possible results.

References

The Role of 2,2-Diphenylglycine in Amination Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction